molecular formula C21H23BrCl2N2O B1339522 1-[(2,4-dichlorophenyl)methyl]-3-phenyl-6,7,8,9-tetrahydro-5H-imidazo[1,2-a]azepin-1-ium;bromide;hydrate

1-[(2,4-dichlorophenyl)methyl]-3-phenyl-6,7,8,9-tetrahydro-5H-imidazo[1,2-a]azepin-1-ium;bromide;hydrate

Cat. No.: B1339522
M. Wt: 470.2 g/mol
InChI Key: FPOBEBBUBSFIIA-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

The synthetic routes and reaction conditions for 1-[(2,4-dichlorophenyl)methyl]-3-phenyl-6,7,8,9-tetrahydro-5H-imidazo[1,2-a]azepin-1-ium;bromide;hydrate involve the combination of 2,4-dichlorobenzyl chloride with 6,7,8,9-tetrahydro-3-phenyl-5H-imidazo[1,2-a]azepine in the presence of a base to form the imidazoazepinium bromide salt. The hydrate form is obtained by crystallization from an aqueous solution . Industrial production methods typically involve large-scale synthesis under controlled conditions to ensure high purity and yield.

Chemical Reactions Analysis

1-[(2,4-dichlorophenyl)methyl]-3-phenyl-6,7,8,9-tetrahydro-5H-imidazo[1,2-a]azepin-1-ium;bromide;hydrate undergoes various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions may involve reagents such as lithium aluminum hydride.

    Substitution: Common reagents for substitution reactions include halogens and nucleophiles.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding carboxylic acids, while reduction may produce alcohols .

Scientific Research Applications

1-[(2,4-dichlorophenyl)methyl]-3-phenyl-6,7,8,9-tetrahydro-5H-imidazo[1,2-a]azepin-1-ium;bromide;hydrate is widely used in scientific research due to its selective agonist activity for retinoic acid receptor RARγ. Its applications include:

Mechanism of Action

1-[(2,4-dichlorophenyl)methyl]-3-phenyl-6,7,8,9-tetrahydro-5H-imidazo[1,2-a]azepin-1-ium;bromide;hydrate exerts its effects by binding to and activating the retinoic acid receptor RARγ. This activation leads to changes in gene expression that regulate cell differentiation, proliferation, and apoptosis. The molecular targets and pathways involved include the retinoic acid response elements (RAREs) in the promoter regions of target genes .

Comparison with Similar Compounds

1-[(2,4-dichlorophenyl)methyl]-3-phenyl-6,7,8,9-tetrahydro-5H-imidazo[1,2-a]azepin-1-ium;bromide;hydrate is unique due to its high selectivity for RARγ. Similar compounds include:

These compounds share similar mechanisms of action but differ in their selectivity, potency, and pharmacokinetic profiles, making this compound a valuable tool in research and potential therapeutic applications.

Properties

Molecular Formula

C21H23BrCl2N2O

Molecular Weight

470.2 g/mol

IUPAC Name

1-[(2,4-dichlorophenyl)methyl]-3-phenyl-6,7,8,9-tetrahydro-5H-imidazo[1,2-a]azepin-1-ium;bromide;hydrate

InChI

InChI=1S/C21H21Cl2N2.BrH.H2O/c22-18-11-10-17(19(23)13-18)14-24-15-20(16-7-3-1-4-8-16)25-12-6-2-5-9-21(24)25;;/h1,3-4,7-8,10-11,13,15H,2,5-6,9,12,14H2;1H;1H2/q+1;;/p-1

InChI Key

FPOBEBBUBSFIIA-UHFFFAOYSA-M

Canonical SMILES

C1CCC2=[N+](C=C(N2CC1)C3=CC=CC=C3)CC4=C(C=C(C=C4)Cl)Cl.O.[Br-]

Pictograms

Irritant

Origin of Product

United States

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